molecular formula C8H8ClNO3 B12866084 Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 40593-27-9

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12866084
CAS No.: 40593-27-9
M. Wt: 201.61 g/mol
InChI Key: XBVCPQPKSZIYOK-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the chlorination of a precursor pyrrole compound. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex pyrrole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development .

Scientific Research Applications

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of pyrrole derivatives with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another pyrrole derivative used as a green solvent.

    5-Chloro-3-methyl-1-phenyl-1H-pyrrole: A similar compound with a phenyl group instead of a chlorocarbonyl group.

Uniqueness

The presence of both the chlorocarbonyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methyl-1H-pyrrole-3-carboxylate with chlorocarbonyl compounds. This process can be optimized through various methods to enhance yield and purity, as demonstrated in recent studies focusing on pyrrole derivatives.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that modifications in the pyrrole structure could enhance cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Induction of apoptosis
This compoundHCT11612Microtubule disruption

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including drug-resistant strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 8
Escherichia coli< 16
Mycobacterium tuberculosis< 4

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrole ring can significantly influence potency and selectivity towards biological targets. For instance, substituents that enhance electron-withdrawing properties have been correlated with increased activity against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A recent investigation into a series of pyrrole derivatives showed that this compound exhibited superior cytotoxicity compared to its analogs in treating breast cancer cells. The study utilized flow cytometry to assess apoptosis levels, confirming the compound's efficacy as an anticancer agent .
  • Case Study on Antimicrobial Resistance : Another study focused on the antimicrobial properties of this compound against multidrug-resistant Mycobacterium tuberculosis. The findings indicated that it could serve as a lead compound for developing new anti-TB drugs, especially given its low cytotoxicity profile in mammalian cells .

Properties

CAS No.

40593-27-9

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-carbonochloridoyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(10-4)7(9)11/h3,10H,1-2H3

InChI Key

XBVCPQPKSZIYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(=O)Cl)C(=O)OC

Origin of Product

United States

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